molecular formula C38H51N5O8S B566089 N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine CAS No. 1093740-20-5

N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine

Cat. No.: B566089
CAS No.: 1093740-20-5
M. Wt: 737.913
InChI Key: VMEPVDIATQVCHC-DGPALRBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, naphthalenes, and dioxobutyl groups. Its unique configuration makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and organic solvents. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include those with analogous functional groups or structural motifs. Examples are:

  • **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-lysine
  • **N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-arginine

These compounds share similar chemical properties but differ in their specific biological activities and applications .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N5O8S/c1-22-23(2)33(24(3)29-21-38(7,8)50-32(22)29)52(48,49)43-36(39)40-17-11-14-30(35(46)47)41-34(45)28(20-31(44)42-51-37(4,5)6)19-25-15-16-26-12-9-10-13-27(26)18-25/h9-10,12-13,15-16,18,28,30H,11,14,17,19-21H2,1-8H3,(H,41,45)(H,42,44)(H,46,47)(H3,39,40,43)/t28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEPVDIATQVCHC-DGPALRBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC4=CC=CC=C4C=C3)CC(=O)NOC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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